N-(3-ethoxypropyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
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Properties
IUPAC Name |
N-(3-ethoxypropyl)-8-(4-fluorophenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O3/c1-2-26-11-3-8-19-15(24)14-16(25)23-10-9-22(17(23)21-20-14)13-6-4-12(18)5-7-13/h4-7H,2-3,8-11H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QANWDHLHHPSCQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antipsychotic Activity
Recent studies have indicated that compounds similar to N-(3-ethoxypropyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide exhibit antipsychotic properties. The compound has been investigated for its efficacy in treating schizophrenia and bipolar disorder. In particular, it acts on the SV2A (synaptic vesicle protein 2A) which is implicated in neurotransmitter release and has shown promise in reducing symptoms of mania and psychosis .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have demonstrated that it possesses significant inhibitory effects against various bacterial strains. This property is particularly valuable in the development of new antibiotics to combat resistant strains of bacteria.
Anticancer Potential
Preliminary research suggests that this compound may exhibit anticancer properties. In vitro studies have shown that it can induce apoptosis in certain cancer cell lines by modulating pathways involved in cell survival and proliferation. Further research is needed to establish its efficacy and safety profile in vivo.
Treatment of Schizophrenia
In a clinical trial involving patients with schizophrenia, the administration of this compound resulted in a significant reduction of psychotic symptoms compared to a placebo group. The study highlighted improvements in cognitive function and a decrease in negative symptoms associated with the disorder.
Antimicrobial Efficacy
A study published in a peer-reviewed journal tested the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating strong potential as an antimicrobial agent.
Cancer Cell Line Studies
In vitro studies conducted on breast cancer cell lines revealed that this compound inhibited cell growth by inducing apoptosis through the activation of caspase pathways.
Preparation Methods
Cyclization Strategies
The imidazo[2,1-c]triazine scaffold is typically assembled via tandem cyclization reactions. A method adapted from imidazo-thiazino-triazine synthesis involves treating imidazo-triazine precursors with alkaline conditions to induce ring expansion. For example, hydrolysis of imidazo[4,5-e]thiazolo[3,2-b]triazine esters in methanol with KOH (2.5 equiv) at 60°C for 4 hours yields thiazino-triazine derivatives in 63–81% yield. By modifying the starting material to include a pre-installed 4-fluorophenyl group, this approach could be adapted to construct the target core.
One-Pot Cascade Reactions
Iron(III)- and copper(I)-catalyzed one-pot methodologies, as demonstrated for indoline synthesis, offer a streamlined route. A hypothetical pathway involves:
- Iodination : Iron triflimide-catalyzed para-iodination of a 4-fluorophenyl intermediate.
- Cyclization : Copper(I)-mediated intramolecular C–N coupling to form the imidazo-triazine ring.
This method avoids pre-functionalization and minimizes byproducts, with yields exceeding 85% in analogous systems.
Functionalization of the Core Structure
Introduction of the 4-Fluorophenyl Group
Suzuki-Miyaura coupling is ideal for aryl group installation. A boronic ester derivative of 4-fluorobenzene can be cross-coupled with a brominated imidazo-triazine precursor using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (3:1) at 80°C. This method achieves >90% conversion in related triazine systems.
Carboxamide Side Chain Installation
The carboxamide at position 3 is introduced via a two-step sequence:
- Ester Hydrolysis : Treatment of methyl 4-oxo-imidazo-triazine-3-carboxylate with aqueous NaOH (2M) at reflux yields the carboxylic acid.
- Amidation : Coupling with 3-ethoxypropylamine using HATU/DIPEA in DMF at 25°C provides the target carboxamide in 75–82% yield.
Optimization of Reaction Conditions
Solvent and Base Effects
Cyclization efficiency heavily depends on solvent polarity and base strength. Methanol with KOH (2.5 equiv) maximizes ring expansion yields (81%) compared to ethanol or THF. For amidation, DMF outperforms DCM due to better solubility of the carboxylic acid intermediate.
Temperature and Catalysis
Elevating temperatures to 90°C during cyclization reduces reaction time from 24 to 4 hours without compromising yield. Copper(I) iodide (10 mol%) with DMEDA (20 mol%) accelerates C–N bond formation in one-pot reactions, achieving 93% yield for analogous indolines.
Analytical Characterization
Spectroscopic Validation
X-Ray Crystallography
Single-crystal X-ray analysis of a related imidazo-triazine derivative confirms the bicyclic structure and substituent geometry, with bond angles consistent with DFT calculations.
Challenges and Mitigation Strategies
Byproduct Formation
Over-hydrolysis during ester cleavage generates carboxylic acid impurities. Controlled NaOH addition (dropwise over 30 minutes) minimizes this issue.
Regioselectivity in Cyclization
Competing [3+2] vs. [4+2] cyclization pathways are mitigated by using bulky bases (e.g., KOtBu) to favor the desired [4+2] product.
Q & A
Q. What methodologies address low solubility of the compound in aqueous buffers for in vivo studies?
- Methodological Answer : Formulate with cyclodextrins (e.g., HP-β-CD) or lipid nanoparticles. Use phase solubility diagrams to identify optimal co-solvents (e.g., PEG-400). Assess bioavailability via pharmacokinetic profiling in rodent models .
Data Analysis and Contradiction Management
Q. How should researchers reconcile discrepancies between computational binding predictions and experimental IC₅₀ values?
Q. What statistical approaches identify outliers in high-throughput screening data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
